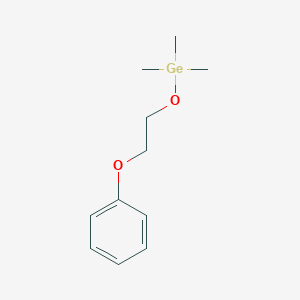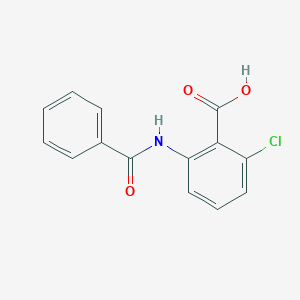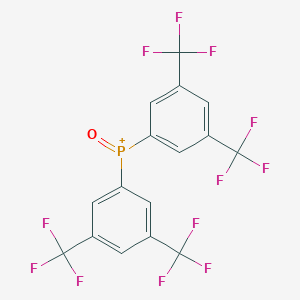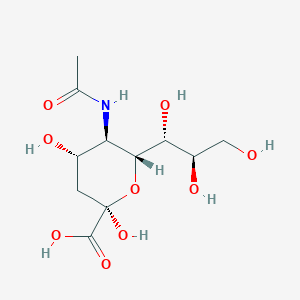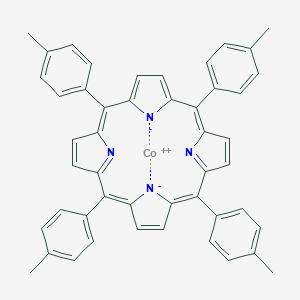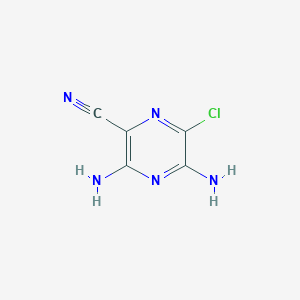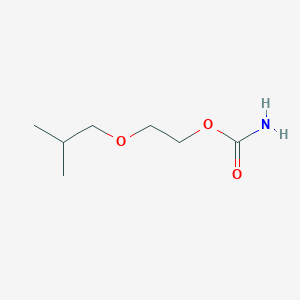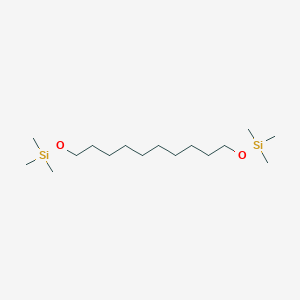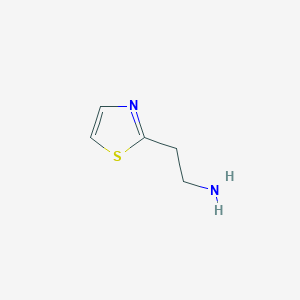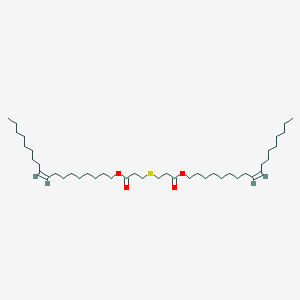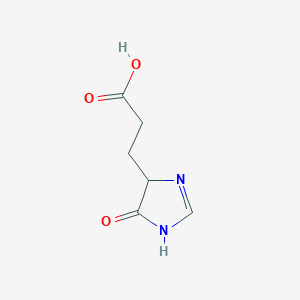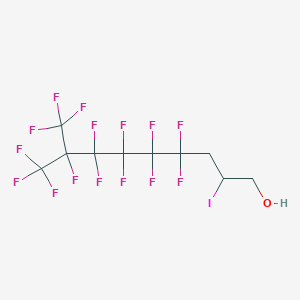![molecular formula C15H12F3NO2 B102143 Benzyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 18585-04-1](/img/structure/B102143.png)
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate, commonly referred to as BTFC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of carbamates and is known for its ability to inhibit the activity of various enzymes and proteins.
Mecanismo De Acción
BTFC inhibits the activity of enzymes and proteins by binding to their active sites. It forms a covalent bond with the active site of the enzyme or protein, which prevents the substrate from binding and inhibits the activity of the enzyme or protein.
Biochemical and Physiological Effects
BTFC has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of acetylcholine in the brain, which has been linked to the treatment of various neurological disorders. It has also been shown to decrease the levels of bicarbonate in the body, which has been linked to the treatment of various diseases such as glaucoma and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTFC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it also has some limitations. It is toxic and must be handled with care, and its inhibitory activity can vary depending on the enzyme or protein being targeted.
Direcciones Futuras
There are several future directions for research on BTFC. One area of research is the development of more selective inhibitors that target specific enzymes or proteins. Another area of research is the development of BTFC derivatives that have improved pharmacological properties such as increased potency and decreased toxicity. Finally, the use of BTFC in animal models of disease could provide valuable insights into the mechanisms of various diseases and the development of new treatments.
Métodos De Síntesis
The synthesis of BTFC involves the reaction of benzyl isocyanate with 3-(trifluoromethyl)aniline in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
BTFC has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters in the brain. This inhibition has been linked to the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
BTFC has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been linked to the treatment of various diseases such as glaucoma and epilepsy.
Propiedades
Número CAS |
18585-04-1 |
|---|---|
Nombre del producto |
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate |
Fórmula molecular |
C15H12F3NO2 |
Peso molecular |
295.26 g/mol |
Nombre IUPAC |
benzyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)12-7-4-8-13(9-12)19-14(20)21-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20) |
Clave InChI |
KRTABQHKTWKZOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Sinónimos |
Carbanilic acid, m-(trifluoromethyl)-, benzyl ester (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



